2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, along with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure, which enhances its reactivity and stability. It is classified as a fluorinated aromatic ketone, which is significant for its applications in organic synthesis and material science.
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone can be achieved through several methods:
In one reported synthesis method, a solution of an appropriate aldehyde precursor is treated with trimethylsilyl trifluoride followed by a fluoride source such as tetrabutylammonium fluoride to yield the desired ketone after purification steps including column chromatography .
The molecular structure of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone features:
The compound's InChI key is LASFARRRZWDYTP-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=CC=C1F)C(=O)C(F)(F) . The structural formula emphasizes the spatial arrangement of the fluorine atoms relative to the aromatic system.
The compound can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate serves as a common oxidizing agent that can facilitate the conversion to carboxylic acid derivatives. Reduction typically involves mild conditions to preserve the integrity of the fluorinated structure.
The mechanism by which 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone exerts its effects involves interactions with biological targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances binding affinity due to increased lipophilicity and electron-withdrawing effects, leading to modulation of biochemical pathways .
The compound's molecular weight is approximately 202.14 g/mol, and its density is reported around 1.4 g/cm³ .
Scientific Uses
The synthesis of polyfluorinated acetophenones like 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone demands sequential, orthogonal fluorination steps due to incompatible reaction conditions required for aryl–F and CF3 group installation. A predominant strategy involves late-stage nucleophilic aromatic substitution (SNAr) on trifluoroacetylated precursors. For example, 2,2,2-trifluoroacetophenone derivatives undergo directed ortho-lithiation at −78°C followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI), yielding ortho-fluoro variants [1]. This approach leverages the trifluoroacetyl group’s electron-withdrawing capacity to activate ortho positions toward metallation. However, competing side reactions—including ketone enolization and nucleophilic addition—limit yields to 40–65% for sterically hindered substrates [1] [4].
Table 1: Fluorination Agents for Aromatic Ketones
Reagent | Target Position | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
NFSI | ortho-F | −78°C, THF, n-BuLi | 40–65% | Enolization side products |
F-TEDA-BF4 (Selectfluor) | meta-F | 80°C, MeCN, Pd(OAc)2 | 55–75% | Requires directing groups |
CuF2 | Aryl–F (simple arenes) | 450–550°C | 30–50% | Low regioselectivity, harsh conditions [2] |
Alternative pathways employ pre-fluorinated building blocks. The radical addition of perfluoroalkyl iodides (e.g., C8F17I) to allyl alcohol—catalyzed by Na2S2O5/AIBN—generates iodohydrins that undergo base-induced cyclization to form 3-(perfluoroalkyl)methyl oxiranes [3]. Subsequent regioselective ring opening with nucleophiles at the less substituted Cβ position installs functionalized side chains. Though applicable for meta- or para-substituted systems, this method struggles with ortho-difluorinated motifs due to steric inhibition of epoxide formation [3].
Transition-metal-catalyzed cross-coupling and photoredox catalysis have revolutionized trifluoromethylation by circumventing traditional harsh conditions (e.g., Balz-Schiemann reaction). Cyclometalated Pt(II) complexes—such as those with phenylpyridine-derived ligands—catalyze radical trifluoromethylation of alkenes and heteroarenes using CF3I under visible light [6]. These catalysts exhibit high excited-state redox potentials (>+1.5 V vs. SCE), enabling oxidative quenching with CF3I to generate ·CF3 radicals without requiring sacrificial reductants. Quantum yields exceeding 100% confirm radical chain propagation mechanisms, enhancing catalytic efficiency [6].
For aryl trifluoromethyl ketones, copper-mediated methods using Umemoto’s reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) achieve 70–85% yields in DMF at 100°C [2] [4]. However, substrate scope excludes ortho-methylaniline derivatives due to imine formation with the ketone. Alternatively, palladium-catalyzed carbonylative coupling of aryl iodides with trifluoroacetate salts provides direct access to trifluoromethylated ketones. This method tolerates ortho-fluorine atoms but fails with ortho-methyl groups due to Pd0 coordination constraints [2].
Table 2: Catalytic Trifluoromethylation Systems
Catalyst | CF3 Source | Key Advantage | Substrate Limitation |
---|---|---|---|
Pt(II) cyclometalated complexes | CF3I | Visible light activation, quantum yield >100% | Sensitive to steric bulk [6] |
[Cu(phen)3]PF6 | Umemoto’s reagent | Tolerance to aryl fluorides | Incompatible with ortho-methyl |
Pd2(dba)3/Xantphos | CF3CO2Na | CO insertion pathway | Requires aryl iodides |
Concurrent ortho-fluoro and ortho-methyl substituents impose significant steric and electronic conflicts during synthesis. The methyl group’s +I effect opposes fluorine’s −I effect, creating charge anisotropy that complicates electrophilic and nucleophilic additions. In fluoroethenes, theoretical studies (B3LYP/6-31G(d)) demonstrate methyl radical addition favors the CF2 end in trifluoroethene (ΔE‡ = 4.2 kcal/mol lower) despite statistical preference for less substituted carbons—a reversal attributed to polar effects stabilizing the transition state [5]. Analogously, nucleophilic attack on [(perfluoroalkyl)methyl]oxiranes occurs selectively at Cβ (less substituted carbon) with aliphatic amines, but electronic perturbations from ortho-fluorine could override this preference [3] [5].
ortho-Fluoroacetophenones exhibit diminished reactivity toward enolization due to the fluorine atom’s destabilization of adjacent carbanions. However, ortho-methyl groups facilitate enolization via steric relief of planarity constraints. In 3-fluoro-2-methylacetophenones, these opposing effects necessitate low-temperature (−78°C) kinetic control for electrophilic fluorination to avoid enolate equilibration [1] [4]. Direct ortho-trifluoroacetylation of 3-fluoro-2-methylaniline fails due to amine-ketone condensation, mandating protecting group strategies (e.g., BOC protection) before Friedel-Crafts acylation [4].
Table 3: Substituent Effects on Regioselectivity
Substituent Pattern | Dominant Effect | Consequence on Reactivity | Mitigation Strategy |
---|---|---|---|
ortho-F + ortho-CF3O | Steric congestion | Hinders nucleophilic addition at carbonyl | Lewis acid activation |
ortho-F + meta-CH3 | Electronic anisotropy | Diverts electrophiles to meta-position | Directed metallation |
ortho-F + ortho-CH3 (target) | Steric + electronic | Suppresses enolization; impedes ortho-functionalization | Low-temperature kinetics [1] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0